p-Tolyl phenylacetate, also known as Phenylacetic Acid p-Cresyl Ester or Flavis No. 9.709, is primarily used as a flavoring agent in the food and beverage industry. It contributes a honey-like, floral, and fruity aroma to various products [, ]. While the specific research on its application in flavoring is limited, its presence is documented by various flavor and fragrance suppliers [, ].
Limited research suggests that p-Tolyl phenylacetate might possess some antimicrobial properties. A study published in the Journal of Agricultural and Food Chemistry investigated the antimicrobial activity of various plant essential oils and their components. The results indicated that p-Tolyl phenylacetate, isolated from the essential oil of Clausena anisum, exhibited moderate antibacterial activity against certain foodborne pathogens []. However, further research is necessary to fully understand the extent and specific applications of its potential antimicrobial properties.
p-Tolyl phenylacetate is an organic compound with the molecular formula and a molecular weight of approximately 226.27 g/mol. It is classified as an ester, formed from the reaction of p-tolyl alcohol and phenylacetic acid. This compound appears as a white solid and has applications primarily in the fragrance industry due to its pleasant floral and animalic odor characteristics .
While specific biological activities of p-tolyl phenylacetate are not extensively documented, related compounds such as phenylacetate are known to exhibit various biological properties. Phenylacetate has been studied for its potential role in metabolic processes and has been shown to have antimicrobial properties in certain contexts . The biological implications of p-tolyl phenylacetate may be inferred from these related compounds, suggesting potential roles in pharmacology or biochemistry.
The synthesis of p-tolyl phenylacetate typically involves an esterification reaction between p-tolyl alcohol and phenylacetic acid. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The process can be summarized as follows:
p-Tolyl phenylacetate finds its primary application in the fragrance industry, where it is valued for its complex scent profile that enhances floral notes and adds depth to animalic fragrances. It is used in perfumes, cosmetics, and other scented products to impart a desirable aroma . Additionally, due to its chemical properties, it may have potential uses in organic synthesis and as a reagent in various
Several compounds share structural similarities with p-tolyl phenylacetate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenylacetate | Simple structure; involved in metabolic processes | |
Para-Cresyl Phenyl Acetate | Similar scent profile; used in perfumery | |
Ortho-Cresyl Phenyl Acetate | Different positional isomer; floral scent | |
Benzyl Acetate | Commonly used solvent; fruity aroma |
Uniqueness: p-Tolyl phenylacetate is distinguished by its specific aromatic structure that combines both para-substituted tolyl and phenyl groups, contributing to its unique scent profile compared to other similar esters. Its dual aromatic nature allows it to enhance both floral and animalic notes effectively.